1-Bromo-1-(trifluoromethyl)cyclopropane
Description
Significance of Cyclopropane (B1198618) Scaffolds in Molecular Design
The cyclopropane motif, a three-membered carbocycle, is a highly valuable structural unit in medicinal chemistry and drug discovery. nih.govwpmucdn.com Its prevalence is noted by its ranking as the 10th most frequently found ring system in small molecule drugs. nih.gov The significance of the cyclopropane scaffold stems from its unique conformational and electronic properties. wpmucdn.comnbinno.com The inherent ring strain and "bent" bonds, which possess a high degree of p-character, impart olefin-like behavior in some contexts and influence interactions with biological targets. nbinno.com
Key advantages of incorporating cyclopropane rings in molecular design include:
Conformational Rigidity: The rigid nature of the cyclopropane ring allows chemists to exert precise control over the spatial arrangement of functional groups. This "conformational locking" can enhance binding affinity and selectivity for specific protein targets like enzymes or receptors, leading to higher potency. nbinno.com
Metabolic Stability: Compared to more flexible aliphatic chains, the cyclopropane ring is generally more resistant to common metabolic pathways, such as oxidation. nbinno.com This enhanced stability can lead to a longer drug half-life and improved dosing regimens. nbinno.com
Improved Physicochemical Properties: Cyclopropane units can be used to fine-tune properties like lipophilicity, metabolic stability, and pKa. acs.org They are often employed as rigid linkers or as isosteric replacements for other groups, such as alkenes or gem-dimethyl moieties. nih.govscientificupdate.com
The deliberate use of cyclopropane scaffolds has been shown to enhance target binding potency, increase metabolic and chemical stability, improve membrane permeability, and reduce off-target effects in drug candidates. bohrium.com
Role of Fluorine Substitution in Modulating Chemical Reactivity and Synthetic Strategy
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom. wpmucdn.com The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale)—allow it to exert profound effects on a molecule's pharmacokinetic and physicochemical properties. tandfonline.com
Strategic fluorine substitution can lead to several beneficial effects:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. tandfonline.com This is a primary reason for introducing fluorine to block metabolically vulnerable positions in a drug candidate. tandfonline.com
Modulation of Basicity and Lipophilicity: As the most electronegative element, fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, such as amines. tandfonline.com This can reduce basicity, which may improve bioavailability by allowing for better membrane permeation. tandfonline.com Fluorine substitution also generally increases lipophilicity, which can affect hydrophobic interactions between a drug and its biological target. ingentaconnect.combenthamscience.comresearchgate.net
Influence on Binding Affinity: Fluorine can participate in electrostatic and hydrogen-bond interactions, affecting the binding of a ligand to its receptor. ingentaconnect.combenthamscience.com Its ability to alter electron distribution can impact the conformation and binding mode of a molecule, sometimes leading to increased binding affinity. tandfonline.com
The combination of a cyclopropane ring with fluorine substitution, particularly a trifluoromethyl (CF3) group, merges the benefits of both motifs, creating a pharmacophore that is both conformationally restricted and electronically modulated. wpmucdn.comnih.gov
Overview of 1-Bromo-1-(trifluoromethyl)cyclopropane as a Key Fluorinated Building Block
This compound is a key reagent that embodies the principles of fluorinated cyclopropane chemistry. This compound serves as a versatile synthetic building block for the introduction of the trifluoromethyl-cyclopropyl group into more complex molecular architectures. organic-chemistry.orgnih.gov The presence of both a bromine atom and a trifluoromethyl group on the same cyclopropyl (B3062369) carbon atom provides distinct points for chemical modification.
The bromine atom can be displaced or participate in various cross-coupling reactions, while the trifluoromethyl group imparts the characteristic electronic and stability benefits of fluorine. The stability and reactivity of this building block make it a valuable tool for chemists seeking to create novel compounds with the desirable properties conferred by the trifluoromethyl-cyclopropane moiety. nih.gov Recent research has focused on developing methods for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, highlighting the demand for such chiral building blocks in pharmaceutical development. acs.orgorganic-chemistry.org The generation of 1-(trifluoromethyl)cyclopropyl radicals from precursors like this compound under mild conditions further expands its synthetic utility, enabling its incorporation into heteroaromatics and other scaffolds relevant to drug discovery. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2490412-97-8 |
| Molecular Formula | C4H4BrF3 |
| Molecular Weight | 188.97 g/mol |
| IUPAC Name | This compound |
| InChI Key | OPMNGOSTRBPGKV-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3/c5-3(1-2-3)4(6,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNGOSTRBPGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490412-97-8 | |
| Record name | 1-bromo-1-(trifluoromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromo 1 Trifluoromethyl Cyclopropane and Analogous Halogenated Trifluoromethylcyclopropanes
Regio- and Stereoselective Cyclopropanation Reactions
The construction of the trifluoromethylcyclopropane scaffold is most directly achieved through the cyclopropanation of an olefin with a trifluoromethylcarbene equivalent. nih.gov A primary challenge in this field is the development of methodologies that afford high levels of regio- and stereocontrol, particularly for the synthesis of all-carbon-substituted trifluoromethylcyclopropanes. acs.org Many existing protocols lead to cyclopropanes with an unsubstituted carbon on the three-membered ring. acs.org Therefore, significant research has focused on developing efficient enantioselective methods to overcome this limitation. acs.orgrsc.org
Carbene transfer reactions represent a powerful strategy for forming cyclopropane (B1198618) rings. In the context of trifluoromethylcyclopropanes, these methods typically involve the reaction of an alkene with a trifluoromethylcarbene, often generated from a precursor like 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). nih.govnih.gov Early approaches using photolytic decomposition of this diazo compound often resulted in product mixtures. nih.gov More recent and synthetically useful strategies rely on transition-metal catalysis to control the reactivity and selectivity of the carbene transfer process. acs.org These transformations are believed to proceed through an electrophilic metal-bound carbenoid intermediate. nih.govacs.org
Transition metals, particularly rhodium, copper, and iron, are widely employed to catalyze the cyclopropanation of olefins with trifluoromethyl diazo compounds. beilstein-journals.orgresearchgate.netnih.gov These metals effectively mediate the decomposition of the diazo precursor and facilitate the transfer of the resulting trifluoromethylcarbene to an alkene.
Rhodium (Rh): Dirhodium(II) complexes are highly effective catalysts for these transformations. organic-chemistry.org For instance, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by specific adamantylglycine-derived dirhodium complexes, yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. emory.edu Rhodium catalysis has been successfully applied to the synthesis of various functionalized fluorocyclopropanes, including cyclopropane-fused γ-lactones. nih.govnih.gov The choice of rhodium catalyst is crucial, with complexes like Rh₂(S-PTAD)₄ and Rh₂((S)-BTPCP)₄ demonstrating high efficacy in achieving excellent enantioselectivities. organic-chemistry.orgacs.org
Copper (Cu): Copper catalysts, often complexed with bisoxazoline ligands, provide an effective means for the enantioselective cyclopropanation of alkenes with trifluorodiazoethane. acs.orgnih.gov This approach has been successfully used to prepare versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates, which are valuable synthetic intermediates. acs.orgnih.gov Copper(I)-catalyzed reactions have been shown to proceed with a variety of substrates, offering a general route to enantiomerically enriched trifluoromethylcyclopropanes. acs.org The development of copper-catalyzed methods has been a significant area of focus due to the low cost and high efficiency of copper. nih.gov
Iron (Fe): Iron-based catalysts offer a convenient and cost-effective alternative for preparing trifluoromethylated cyclopropanes. nih.gov Iron-catalyzed procedures have been developed for the chemo- and diastereoselective cyclopropanation of vinyl- and alkynyl-substituted substrates, where the active trifluoromethyl diazomethane (B1218177) is generated in situ. nih.govmpg.de Iron porphyrin complexes have also been explored for asymmetric cyclopropanation, proceeding through a stepwise radical mechanism rather than a concerted ionic pathway. nih.gov This metalloradical catalysis approach has been shown to tolerate a range of functional groups and can be applied to the late-stage functionalization of complex molecules. nih.gov
The stereochemical outcome of transition-metal-catalyzed cyclopropanation is profoundly influenced by the design of the catalyst and its associated ligands. The chiral environment created by the ligand framework dictates the facial selectivity of the carbene transfer to the alkene, enabling high levels of diastereo- and enantiocontrol.
In rhodium-catalyzed systems, chiral dirhodium complexes featuring bridging carboxylate or carboxamidate ligands are paramount. For example, the adamantylglycine-derived complex, Rh₂(R-PTAD)₄, has demonstrated exceptional performance in the reaction of 1-aryl-2,2,2-trifluorodiazoethanes, affording high diastereoselectivity (>94%) and enantioselectivity (88–>98%). organic-chemistry.orgemory.edu Similarly, Davies' Rh₂((S)-BTPCP)₄ catalyst has proven highly effective. acs.org The steric and electronic properties of these ligands create a chiral pocket that directs the approach of the alkene to the metal-carbenoid, leading to the observed stereoselectivity. nih.gov
In iron-catalyzed asymmetric cyclopropanation, chiral porphyrins have been utilized as ligands. nih.gov These systems operate via a unique metalloradical mechanism. The porphyrin ligand supports the Fe(III) catalyst, which homolytically activates the diazo compound. The stereoselectivity is controlled during the subsequent radical addition and intramolecular substitution steps, which are governed by the chiral environment of the iron complex. nih.gov Myoglobin (B1173299), a heme-containing protein, has also been engineered to act as a biocatalyst for this transformation, with the protein's active site providing a highly asymmetric environment that leads to excellent diastereo- and enantioselectivity (97–99.9% de and ee). nih.govnih.gov
| Metal | Catalyst/Ligand | Substrate Type | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|
| Rhodium | Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes + Alkenes | High dr (>94%), High ee (88–>98%) | organic-chemistry.orgemory.edu |
| Rhodium | Rh₂((S)-BTPCP)₄ | Diazo reagents + Fluorinated alkenes | High enantioselectivity | acs.org |
| Copper | Cu(I)-tBuBOX | Trifluorodiazoethane + Alkenyl boronates | High levels of stereocontrol | acs.orgnih.gov |
| Iron | Chiral Porphyrin Complex | α-Trifluoromethyldiazomethane + Alkenes | High dr and ee | nih.gov |
| Iron (Biocatalyst) | Engineered Myoglobin | CF₃CHN₂ + Aryl-substituted olefins | Excellent dr (98-99.9%), Excellent ee (98-99.9%) | nih.govnih.govacs.org |
The mechanism of transition-metal-catalyzed cyclopropanation is generally understood to involve the formation of a metal-carbene (or carbenoid) intermediate. This highly reactive species is generated from the reaction of the metal catalyst with a diazo compound, leading to the extrusion of dinitrogen. nih.govnih.gov
In copper- and rhodium-catalyzed systems, the reaction is believed to proceed via an electrophilic metallocarbene intermediate. nih.govacs.org This intermediate then reacts with an alkene in a concerted or stepwise fashion to form the cyclopropane ring. The stereoselectivity of the reaction is imparted by the chiral ligands coordinated to the metal center, which dictate the trajectory of the alkene's approach to the carbene. acs.org
A different mechanism has been proposed for certain iron-catalyzed systems. Iron(III) complexes of porphyrins can function as one-electron catalysts, activating diazo compounds through a homolytic pathway to generate an α-Fe(IV)-alkyl radical intermediate. nih.gov This radical species then undergoes addition to the alkene to form a γ-Fe(IV)-alkyl radical. Subsequent intramolecular radical substitution regenerates the Fe(III) catalyst and delivers the cyclopropane product. nih.gov This stepwise radical mechanism contrasts with the concerted ionic pathway often assumed for reactions involving Fe(II) complexes. nih.gov Similarly, myoglobin-based biocatalysts are thought to operate through an electrophilic heme-bound carbene species generated from the reaction of the diazo compound with the heme cofactor. nih.govacs.org
Computational studies, such as Density Functional Theory (DFT) calculations for Cu(I)-catalyzed reactions, have helped to elucidate these pathways. nih.gov These studies model the formation of a copper carbene complex after nitrogen extrusion, followed by the addition of the alkene to the carbene, bond formation, and finally, extrusion of the catalyst to yield the cyclopropane product. nih.gov
Visible-light photoredox catalysis has emerged as a powerful strategy for generating radicals under mild conditions, enabling a variety of organic transformations, including the synthesis of fluorinated compounds. researchgate.netnih.govmdpi.com This approach has been successfully applied to the formation of trifluoromethylcyclopropane derivatives through radical pathways. acs.orgnih.govfigshare.com These reactions typically involve the single-electron transfer (SET) reduction of a suitable precursor to generate a carbon-centered radical, which then engages in the desired bond-forming event. acs.orgrsc.org
A key development in this area is the design of bench-stable reagents that can efficiently release the 1-(trifluoromethyl)cyclopropyl (TFCp) radical under mild photochemical conditions. acs.orgnih.gov One such reagent is 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate. acs.orgnih.govfigshare.com
Under visible-light irradiation in the presence of a photocatalyst, this sulfonium (B1226848) salt undergoes a single-electron transfer (SET) reduction. acs.org This process leads to the fragmentation of the reagent, releasing the desired TFCp radical. acs.org The generated radical is a reactive intermediate that can be trapped by various nucleophilic substrates, such as (hetero)arenes and silyl (B83357) enol ethers, to incorporate the valuable TFCp moiety. acs.orgnih.gov This method is characterized by its broad substrate scope and high functional group compatibility. acs.orgnih.gov Mechanistic studies, including fluorescence quenching and radical trapping experiments, support a pathway where the excited photocatalyst reduces the sulfonium salt to form the TFCp radical, which then reacts with the substrate. acs.org The resulting radical intermediate is subsequently oxidized by the photocatalyst to complete the catalytic cycle. acs.org This photocatalytic approach provides a valuable tool for the late-stage functionalization of complex molecules with the 1-(trifluoromethyl)cyclopropyl group. acs.org
Carbene Transfer Methodologies for Trifluoromethylcyclopropane Formation
Photoredox Catalysis for Radical Cyclopropanation
Substrate Scope and Functional Group Compatibility in Photocatalytic Systems
Photocatalytic methods provide a mild and efficient pathway for generating 1-(trifluoromethyl)cyclopropyl (TFCp) radicals, enabling their incorporation into a wide array of organic molecules. acs.orgnih.gov These systems demonstrate an exceptionally broad substrate scope and high functional group tolerance, making them particularly suitable for medicinal chemistry applications. acs.orgfigshare.com
The primary approach involves a bench-stable sulfonium salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, which releases the TFCp radical under reductive photocatalytic conditions. acs.orgnih.gov This method has proven effective for the trifluoromethylcyclopropanation of (hetero)arenes and silyl enol ethers. acs.org The reaction is compatible with a diverse range of functional groups. For instance, in the functionalization of quinoxalinone substrates, halogens (like Br, Cl), terminal olefins, alkynes, esters, and alcohols are well tolerated. acs.org Similarly, when applied to acetophenones, the reaction proceeds efficiently regardless of the substitution pattern on the aromatic ring, accommodating halogens, electron-donating groups (e.g., methoxy, methyl), and electron-withdrawing groups (e.g., trifluoromethyl, cyano). acs.org Heterocyclic structures are also compatible with this methodology. acs.org
The robustness of this photocatalytic strategy is highlighted by its compatibility with complex molecular scaffolds, making it a valuable tool for late-stage functionalization in drug discovery. acs.org
Interactive Table: Functional Group Compatibility in Photocatalytic C-H Trifluoromethylcyclopropanation Users can filter by substrate class to see tolerated functional groups.
| Substrate Class | Tolerated Functional Groups | Reference |
| Quinoxalinones | Halogens (Br, Cl), Olefins, Alkynes, Esters, Alcohols | acs.org |
| Acetophenones | Halogens, Electron-Donating Groups (OMe, Me), Electron-Withdrawing Groups (CF₃, CN) | acs.org |
| Heterocycles | Various heterocyclic cores | acs.org |
| (Hetero)arenes | General applicability | acs.orgnih.gov |
| Silyl Enol Ethers | General applicability | acs.org |
Biocatalytic Strategies for Enantioselective Cyclopropanation
Biocatalysis has emerged as a powerful strategy for the highly stereoselective synthesis of fluorinated cyclopropanes. wpmucdn.comdigitellinc.com Engineered heme-containing proteins, particularly myoglobin (Mb) and protoglobin, have been successfully repurposed to catalyze these transformations with remarkable efficiency and stereocontrol, often surpassing traditional chemocatalytic methods. researchgate.netnih.govescholarship.org These enzymatic systems can perform asymmetric cyclopropanation on a variety of fluorinated olefins, including monofluorinated, difluoromethylated, and trifluoromethylated substrates, using diazo compounds as carbene precursors. researchgate.netrochester.edu
Engineered myoglobin-based catalysts, for example, can cyclopropanate a broad range of gem-difluoro alkenes with diazoacetonitrile, achieving excellent diastereoselectivity (up to >99:1 d.r.) and enantioselectivity (up to 99% e.e.). wpmucdn.comnih.gov This biocatalytic approach provides access to transformations not readily achievable through conventional chemical catalysts. digitellinc.comresearchgate.net Similarly, engineered protoglobins have been developed to catalyze the formation of trifluoromethyl-substituted cyclopropanes using trifluorodiazoethane as the carbene source, demonstrating the versatility of these biocatalysts. escholarship.org
Enzyme Engineering for Enhanced Diastereo- and Enantiocontrol
The high degree of stereocontrol achieved in biocatalytic cyclopropanation is a direct result of protein engineering. Through techniques like rational design and directed evolution, the active sites of enzymes like myoglobin are mutated to create a tailored environment that dictates the trajectory of the reacting substrates, leading to specific stereochemical outcomes. researchgate.netillinois.edu
For instance, wild-type myoglobin exhibits only moderate diastereoselectivity (79% de) and very poor enantioselectivity (5% ee) in the cyclopropanation of α-difluoromethyl alkenes. rochester.edu However, through strategic mutations at key positions near the heme cofactor, such as H64 and V68, variants like Mb(H64V,V68A) were created. rochester.eduthieme-connect.com These engineered biocatalysts demonstrate dramatically improved performance, affording the corresponding difluoromethylated cyclopropanes with excellent diastereoselectivity and enantioselectivity (up to >99% de and ee). rochester.edu Further engineering can even lead to enantiodivergent catalysts, capable of producing either enantiomer of the desired product with high selectivity. rochester.eduresearchgate.net
Computational studies combined with mutagenesis have been instrumental in understanding and predicting the stereopreference of these biocatalysts. escholarship.orgresearchgate.net In the case of engineered protoglobins, computational analysis revealed that the steric environment within the active site forces the iron-carbenoid intermediate and the alkene substrate into a "pro-cis" orientation, overcoming the intrinsic thermodynamic preference for the trans product and leading to the selective formation of cis-trifluoromethyl-substituted cyclopropanes. escholarship.org
Interactive Table: Impact of Myoglobin Engineering on Stereoselectivity Compare the performance of wild-type vs. engineered myoglobin variants.
| Enzyme Variant | Substrate | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Wild-Type Mb | α-Difluoromethyl alkene | 79% | 5% | rochester.edu |
| Mb(H64V,V68A) | α-Difluoromethyl alkene | >99% | >99% | rochester.edu |
| Mb(H64G,V68A) | Unactivated olefin | >99% | 51% | rochester.edu |
Practical Scale-Up and Utility in Fluorinated Intermediate Synthesis
The synthetic utility of biocatalytic cyclopropanation is underscored by its scalability, enabling the production of significant quantities of valuable fluorinated building blocks. researchgate.netresearchgate.net These methods have been successfully applied at the preparative scale, demonstrating their practical applicability. wpmucdn.comescholarship.org
For example, a 7.5 mmol-scale reaction using an engineered myoglobin catalyst resulted in the isolation of 720 mg of a key geminal difluorocyclopropane intermediate with high stereochemical purity. wpmucdn.com This demonstrates the potential for producing gram-scale quantities of these compounds. researchgate.netresearchgate.net The use of whole-cell biocatalytic systems, where E. coli expressing the engineered enzyme is used directly, simplifies the process and facilitates larger-scale transformations. acs.org These biocatalytic strategies have been leveraged for the multigram synthesis of the chiral cyclopropane cores of several drugs, including Tranylcypromine, Tasimelteon, and Ticagrelor, outperforming existing synthetic methods in terms of yield and stereoselectivity. researchgate.net The resulting enantioenriched fluorinated cyclopropanes are highly valuable intermediates for the synthesis of bioactive molecules in the pharmaceutical and agrochemical industries. wpmucdn.comrochester.eduresearchgate.net
[2+1] Cycloaddition Approaches Utilizing Trifluorodiazoethane Precursors
The [2+1] cycloaddition reaction using 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) as a trifluoromethylcarbene precursor is a primary strategy for synthesizing trifluoromethyl-substituted cyclopropanes. researchgate.netnih.gov This method involves the reaction of CF₃CHN₂ with various alkenes. nih.gov The reactivity and outcome of the cycloaddition can be controlled by the choice of catalyst or reaction conditions, leading to either cyclopropanes or, in some cases, pyrazoline intermediates that can subsequently be converted to other products. rsc.orgacs.org
Base-Mediated Cycloaddition Reactions
The [2+1] cycloaddition of trifluorodiazoethane can be effectively promoted by simple inorganic bases. An efficient synthesis of various trifluoromethyl-substituted cyclopropanes has been reported using potassium phosphate (B84403) (K₃PO₄) as a catalyst. researchgate.net This methodology is applicable to a wide range of dienes and enynes, affording the desired cyclopropane products in high yields (up to 89%) and demonstrating broad functional group tolerance. researchgate.net
The reaction proceeds under thermal conditions (80 °C) and represents a cost-effective and straightforward approach. researchgate.net It is noteworthy that the choice of base can be critical; while inorganic bases like K₃PO₄ favor cyclopropanation, organic bases such as triethylamine (B128534) (Et₃N) can direct the reaction of trifluorodiazoethane with electron-deficient allenes towards the formation of 3-(trifluoromethyl)pyrazoles instead of cyclopropanes. acs.org In some metal-catalyzed systems, common bases like K₂CO₃ or Cs₂CO₃ have been found to be unsuitable for the desired cyclopropanation. nih.gov
Metal-Catalyzed Variants of [2+1] Cycloaddition
Transition metal catalysis significantly expands the scope and efficiency of [2+1] cycloaddition reactions with trifluorodiazoethane. Various metals, including cobalt, rhodium, and silver, have been employed to catalyze the transfer of the trifluoromethylcarbene moiety to olefins. acs.orgnih.govnih.gov These reactions often proceed with high efficiency and can be rendered highly enantioselective through the use of chiral ligands. acs.orgnih.gov
For instance, cobalt-catalyzed cyclopropanation of styrene (B11656) derivatives with in situ generated trifluorodiazoethane yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (up to 35:1 d.r.) and enantioselectivity (up to 90% ee). acs.org Rhodium catalysis has been successfully applied to the asymmetric [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes, providing a route to chiral difluoroalkyl-substituted cyclopropanes in high yields and excellent enantioselectivity. nih.gov Silver catalysts have also been used in the cycloaddition of trifluorodiazoethane with activated alkenes. nih.gov These metal-catalyzed variants represent a cornerstone in the stereoselective synthesis of trifluoromethylated cyclopropanes. nih.gov
Functionalization of Pre-formed Trifluoromethylcyclopropanes
A primary route to 1-bromo-1-(trifluoromethyl)cyclopropane and its analogs involves the direct halogenation of a cyclopropane ring that already bears a trifluoromethyl group. This approach leverages the stability of the trifluoromethylcyclopropane moiety and focuses on the selective introduction of a bromine atom.
The introduction of bromine onto a trifluoromethyl-substituted cyclopropane ring requires methods that can overcome the deactivating effect of the electron-withdrawing trifluoromethyl group and control the position of bromination.
Regioselectivity is a critical aspect of synthesizing specifically substituted cyclopropanes like this compound. The position of the incoming bromine atom is directed by the existing substituents on the cyclopropane ring. In the case of 1-phenyl-1-(trifluoromethyl)cyclopropane, bromination occurs on the phenyl ring rather than the cyclopropyl (B3062369) ring itself, yielding 1-bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene. chemicalbook.com This highlights that the substitution pattern of the cyclopropane precursor is crucial for determining the final product structure. The reaction involves treating the substituted trifluoromethylcyclopropane with elemental bromine in the presence of a catalyst. chemicalbook.com
To achieve controlled halogenation, specific catalytic systems are employed. A notable example is the use of zinc bromide supported on montmorillonite (B579905) K10 clay. chemicalbook.com This heterogeneous catalyst facilitates the electrophilic substitution of bromine. In a typical procedure, the catalyst is activated by heating, and then added to a solution of the trifluoromethylcyclopropane substrate, such as 1-phenyl-1-(trifluoromethyl)cyclopropane, in a nonpolar solvent like pentane. chemicalbook.com Bromine is then added dropwise in the dark to prevent radical side reactions. chemicalbook.com The solid-supported catalyst offers advantages in terms of handling and removal from the reaction mixture upon completion.
Table 1: Catalytic Bromination of a Trifluoromethylcyclopropane Derivative
| Substrate | Reagent | Catalyst | Product |
|---|---|---|---|
| 1-phenyl-1-(trifluoromethyl)cyclopropane | Bromine (Br₂) | Zinc bromide on montmorillonite | 1-bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene |
Data derived from synthesis descriptions. chemicalbook.com
An alternative and widely applicable strategy for synthesizing trifluoromethylcyclopropanes involves the conversion of a carboxylic acid group on a cyclopropane ring into a trifluoromethyl group. This transformation is achieved through deoxofluorination, a process that replaces oxygen atoms with fluorine atoms.
The deoxofluorination of cyclopropanecarboxylic acids provides a robust and scalable method for the synthesis of various trifluoromethyl-substituted cyclopropanes. researchgate.netacs.org The most common reagent used for this transformation is sulfur tetrafluoride (SF₄). researchgate.netnih.govacs.org The reaction typically involves treating the cyclopropanecarboxylic acid with SF₄, often in the presence of an additive like hydrogen fluoride (B91410) (HF) or water, at elevated temperatures. researchgate.netnih.gov This process effectively converts the -COOH group into a -CF₃ group. The method is versatile and has been successfully applied to prepare CF₃-cyclopropanes with aliphatic, aromatic, and heteroaromatic substituents on a multigram scale. acs.org
Table 2: Deoxofluorination of Cyclopropanecarboxylic Acids with Sulfur Tetrafluoride
| Starting Material | Reagent System | Product |
|---|---|---|
| Cyclopropanecarboxylic acid | SF₄ / HF or SF₄ / H₂O | (Trifluoromethyl)cyclopropane |
| Substituted cyclopropanecarboxylic acids | SF₄ / HF or SF₄ / H₂O | Substituted (trifluoromethyl)cyclopropane |
This table represents a general transformation described in the literature. researchgate.netnih.gov
While powerful, deoxofluorination of cyclopropanecarboxylic acids presents certain challenges. A significant issue arises with substrates that are prone to decarboxylation (loss of CO₂), such as labile α-pyridine acetic acids, which can decompose under the harsh reaction conditions required for SF₄-mediated fluorination. researchgate.net
Recent advances have successfully addressed these challenges. A key innovation is the use of the corresponding carboxylate salts (e.g., potassium salts) instead of the free carboxylic acids. researchgate.net The salts are more stable and resist decarboxylation, allowing for the successful conversion to the desired trifluoromethylcyclopropane products in good yields. researchgate.net Another important advancement is the development of reaction conditions that preserve the stereochemistry of the starting material. Using sulfur tetrafluoride in the presence of water has been shown to convert aliphatic carboxylic acids to their trifluoromethyl derivatives with full retention of the configuration at any existing chiral centers. nih.govacs.org This stereoretentive method is a significant step forward for the synthesis of enantiomerically pure trifluoromethylated compounds.
Ring Contraction and Ring Closure Cyclopropanation Approaches
Ring contraction and ring closure methodologies represent a distinct and powerful class of intramolecular reactions for the synthesis of cyclopropane rings. Unlike intermolecular cycloaddition reactions that involve the combination of two separate reactants (e.g., an alkene and a carbene), these approaches rely on the cyclization of a single precursor molecule. These strategies are particularly valuable for constructing highly substituted and functionalized cyclopropanes, including those bearing trifluoromethyl and halogen substituents. Key methods within this category include Favorskii-type ring contractions of larger cyclic ketones and Michael-Initiated Ring Closure (MIRC) reactions of acyclic precursors.
Ring Contraction: The Favorskii Rearrangement and Modern Variants
The Favorskii rearrangement is a classic method for the ring contraction of α-halo cycloalkanones upon treatment with a base. harvard.edu The mechanism typically proceeds through the formation of an enolate, which then undergoes intramolecular nucleophilic attack to displace the adjacent halide, forming a strained cyclopropanone (B1606653) intermediate. youtube.com This intermediate is subsequently attacked by a nucleophile (such as hydroxide (B78521) or an alkoxide), leading to the cleavage of the three-membered ring to yield a ring-contracted carboxylic acid or ester derivative. youtube.comddugu.ac.in In cases where the α-halo ketone cannot form an enolate on the side opposite the halogen, a related pathway known as the quasi-Favorskii rearrangement can occur. harvard.edu
A modern and highly relevant variant of this strategy is the fluorinative ring contraction, which allows for the stereoselective synthesis of dihalogenated cyclopropanes from four-membered ring precursors. A notable example is the I(I)/I(III)-catalyzed skeletal ring contraction of cyclobutenes to furnish cis-α,α-difluorocyclopropanes. acs.org This transformation employs a catalytic amount of an aryl iodide source (p-TolI) in combination with a fluorinating agent (Selectfluor) and an amine·HF complex, which serves as the fluorine source. acs.org The reaction proceeds via a proposed strained alkene intermediate, which undergoes a 4 → 3 fluorinative ring contraction. acs.org This method has been shown to be effective for various substituted cyclobutenes, affording the corresponding cis-α,α-difluorocyclopropanes in good yields and with high diastereoselectivity. acs.org
Table 1: I(I)/I(III)-Catalyzed Fluorinative Ring Contraction of Cyclobutenes This table illustrates the reaction conditions and outcomes for the stereoselective synthesis of cis-α,α-difluorocyclopropanes from substituted cyclobutene (B1205218) precursors.
| Entry | Substrate (Ar) | Base/HF Source | Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | Et₃N·3HF | p-TolI (20 mol%), Selectfluor (2.4 equiv), CH₂Cl₂ | 72 | 17.0:1 |
| 2 | m-CF₃-Ph | Et₃N·3HF | p-TolI (20 mol%), Selectfluor (2.4 equiv), 40 °C | 64 | 8.1:1 |
| 3 | Phenyl | Pyridine·HF | p-TolI (20 mol%), Selectfluor (2.4 equiv), CH₂Cl₂ | - | - |
| 4 | Phenyl | - | p-TolI (20 mol%), Selectfluor (2.4 equiv), CH₂Cl₂ | No Reaction | - |
Data sourced from reference acs.org. Yields and diastereomeric ratios were determined by NMR analysis.
Ring Closure: Michael-Initiated Ring Closure (MIRC) Reactions
Michael-Initiated Ring Closure (MIRC) is a versatile and widely used method for constructing cyclopropanes from acyclic precursors. The reaction involves a tandem sequence of a Michael-type addition followed by an intramolecular nucleophilic substitution (cyclization). nih.gov There are two primary variations of the MIRC reaction. rsc.org In a Type-I reaction, a nucleophile adds to an electrophilic Michael acceptor that contains a leaving group. rsc.org In a Type-II reaction, the leaving group is located on the nucleophilic species itself. rsc.org
This approach has been successfully applied to the synthesis of fluorinated cyclopropanes. nih.gov For instance, the Reformatsky enolate derived from ethyl dibromofluoroacetate can act as the nucleophile in a MIRC reaction with α,β-unsaturated electrophiles. nih.gov The initial Michael addition of the enolate to the electrophile generates a new, larger enolate intermediate. This intermediate then undergoes an intramolecular SN2 reaction, with the enolate attacking the carbon bearing the bromine atom, thereby displacing the bromide and closing the three-membered ring to form the fluorinated cyclopropane product. nih.gov
The efficiency and scope of MIRC reactions make them a powerful tool for creating diverse cyclopropane structures. The reaction is often promoted by a base and is compatible with a wide range of functional groups on both the Michael acceptor and the nucleophile, including aryl, alkyl, cyano, and halogen substituents. nih.gov The stereochemistry of the final cyclopropane is influenced by the steric and electronic properties of the substrates, often favoring the formation of the more thermodynamically stable diastereomer. nih.gov
Table 2: General Scheme for Michael-Initiated Ring Closure (MIRC) This table outlines the components and mechanism for the synthesis of substituted cyclopropanes via a Type-I MIRC reaction.
| Component | Role | General Structure | Example |
| Michael Donor (Nucleophile) | Initiates the reaction by adding to the Michael acceptor. | Nu-CH₂-EWG | 2-Arylacetonitriles |
| Michael Acceptor | An α,β-unsaturated compound with a leaving group at the α-position. | R¹R²C=C(LG)-EWG | α-Bromoacrylonitriles |
| Base | Deprotonates the Michael donor to form the active nucleophile. | Inorganic or Organic Base | DBU, K₂CO₃, Cs₂CO₃ |
| Intermediate | Formed after the 1,4-conjugate addition. | Nu-CH(EWG)-CR¹R²-C⁻(LG)-EWG | Adduct from arylacetonitrile and bromoacrylonitrile |
| Product | The final cyclopropane formed after intramolecular SN2 displacement of the leaving group. | Cyclopropane with Nu, EWG, R¹, and R² substituents | Dinitrile-substituted cyclopropanes |
This generalized scheme is based on principles described in references nih.govrsc.org.
Mechanistic Investigations and Reaction Pathways
Elucidation of Reaction Mechanisms in Cyclopropane (B1198618) Formation
The formation of the cyclopropane ring can proceed through several distinct mechanistic routes, the prevalence of which is highly dependent on the precursors, reagents, and catalytic system employed. The presence of the electron-withdrawing trifluoromethyl group and a halogen substituent introduces unique electronic and steric factors that influence which pathway is favored.
The cyclopropanation of olefins via carbene or carbenoid intermediates is a primary method for constructing the three-membered ring. A key mechanistic question is whether the reaction proceeds through a concerted pathway, where both new carbon-carbon bonds are formed in a single transition state, or a stepwise pathway involving a discrete intermediate.
Concerted Mechanisms: Many transition-metal-catalyzed cyclopropanations are believed to occur through a concerted, albeit often asynchronous, mechanism. masterorganicchemistry.com The classic Simmons-Smith reaction, for example, proceeds via a concerted "butterfly" transition state. masterorganicchemistry.com In the context of trifluoromethylcyclopropanes, reactions involving metal-carbene complexes, generated from precursors like trifluorodiazoethanes, often exhibit high stereospecificity. This retention of the olefin's stereochemistry is strong evidence against a long-lived diradical intermediate that would allow for bond rotation and subsequent loss of stereochemical information. masterorganicchemistry.com While the free trifluoromethylcarbene has a triplet ground state, its complexation to a transition metal to form a metal-carbene species leads to the loss of this triplet character, favoring a non-radical pathway. researchgate.net
Stepwise Radical Mechanisms: Conversely, evidence for stepwise radical mechanisms has emerged, particularly in specific catalytic systems. Computational studies on cyclopropanation catalyzed by cobalt N-confused porphyrin complexes suggest that the rate-determining step is the formation of the first C-C bond between a radical carbene intermediate and the olefin. mdpi.com Furthermore, investigations into cyclopropanation catalyzed by engineered heme-containing proteins (biocatalysts) indicate that a stepwise radical mechanism is likely operative. escholarship.org The strong electron-withdrawing nature of the trifluoromethyl group on the iron-carbene intermediate is thought to favor this radical pathway. escholarship.org The proposed mechanism involves the initial formation of a radical intermediate, followed by a rapid, spin-selective ring closure to form the cyclopropane product.
The operative pathway, therefore, is not universal but is dictated by the specific catalyst and reaction environment. While many traditional rhodium and copper catalysts promote stereospecific reactions indicative of concerted or very short-lived intermediate pathways, other systems, especially certain biocatalysts and porphyrin complexes, clearly proceed via stepwise radical intermediates.
An alternative to carbene-based methods is the formation of the cyclopropane ring through an intramolecular nucleophilic substitution, a process governed by Baldwin's rules for ring closure. The formation of a three-membered ring via the attack of an anionic carbon on a carbon bearing a leaving group is classified as a 3-exo-tet cyclization. chemtube3d.com This pathway is favored according to Baldwin's rules.
A prominent example of this mechanism is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This powerful strategy involves two key steps:
Michael Addition: A stabilized carbanion (Michael donor) adds to an electron-deficient alkene (Michael acceptor) that also contains a leaving group at the α- or β-position.
Intramolecular Cyclization: The resulting enolate intermediate then undergoes an intramolecular SN2 reaction, displacing the leaving group to form the cyclopropane ring. nih.gov
This tandem sequence provides a highly efficient route to densely functionalized cyclopropanes. nih.gov For instance, the reaction of a 2-arylacetonitrile (acting as the nucleophile precursor) with an α-bromoennitrile (the Michael acceptor with a leaving group) in the presence of a base proceeds via a Michael addition followed by a 3-exo-tet ring closure to yield dinitrile-substituted cyclopropanes. nih.gov This anionic pathway is fundamentally different from carbene-based methods and offers a complementary approach for the synthesis of cyclopropanes where the substitution pattern is installed via C-C bond formation between two distinct precursor fragments.
The presence of halogen substituents on the cyclopropane precursors can significantly influence the kinetics and thermodynamics of the ring-closing step. The specific effect depends heavily on the operative mechanism.
In the context of anionic 3-exo-tet ring closures , a halogen atom, such as the bromine in 1-bromo-1-(trifluoromethyl)cyclopropane's precursors, typically functions as the leaving group. The cyclization barrier is directly related to the facility of the C-X bond cleavage in the intramolecular SN2 step. The nature of the halogen is critical; the bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, an iodo-substituted precursor would be expected to have the lowest activation barrier for cyclization, while a chloro-substituted one would have the highest. The bromide in a hypothetical MIRC precursor to the title compound represents a good compromise between reactivity and precursor stability.
Stereochemical Control Elements in Reaction Design
The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the newly formed stereocenters is of paramount importance.
Catalytic asymmetric cyclopropanation is the most powerful tool for preparing enantiomerically enriched trifluoromethyl-substituted cyclopropanes. Various transition-metal catalysts and biocatalysts have been developed that provide high levels of stereocontrol.
Rhodium-based catalysts , particularly chiral dirhodium(II) paddlewheel complexes, are highly effective. For example, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes catalyzed by the adamantylglycine-derived dirhodium complex Rh₂(R-PTAD)₄ yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94%) and excellent enantioselectivity (88–98% ee). organic-chemistry.org The choice of the specific chiral ligand on the dirhodium core is crucial for achieving high stere induction. nih.gov
Copper-based catalysts , especially those employing chiral bis(oxazoline) (BOX) ligands, have also proven successful. A copper(I)-bisoxazoline complex can catalyze the enantioselective cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane, affording versatile cyclopropylboronates with high diastereoselectivity (up to 95:5 dr) and enantioselectivity (up to 97:3 er). acs.org
Biocatalysts , such as engineered myoglobin (B1173299) enzymes, offer an alternative strategy, providing unprecedented levels of stereocontrol. Myoglobin-catalyzed cyclopropanation of various vinylarenes with 2-diazo-1,1,1-trifluoroethane can produce trans-1-trifluoromethyl-2-arylcyclopropanes in high yields with exceptional diastereo- and enantioselectivity (97–99.9% de and ee). acs.orgnih.gov A key advantage of biocatalysis is the ability to access either enantiomer of the product by using different engineered protein variants. acs.org
The following table summarizes representative results from various catalytic systems for the synthesis of trifluoromethyl-cyclopropanes.
Data sourced from references 2, 14, 30, and 33.
The origin of stereoselectivity in metal-catalyzed reactions lies in the chiral environment created by the ligands coordinated to the metal center. researchgate.net These ligands force the reacting substrates—the olefin and the metal-carbene intermediate—to approach each other in a highly organized and sterically constrained manner.
In dirhodium(II) paddlewheel catalysts , the four chiral carboxylate or carboxamidate ligands bridge the two rhodium atoms, creating a chiral "box" around the active site where the carbene is generated. researchgate.netresearchgate.net The enantioselectivity is determined by non-covalent interactions (steric repulsion, π-stacking) between the substituents on the ligand, the carbene, and the incoming olefin. The catalyst essentially acts as a chiral pocket, allowing only one facial approach of the alkene to one face of the metal-carbene, thereby controlling the absolute stereochemistry of the product. core.ac.uk The steric demand of the ligands is a critical factor; bulky ligands can effectively block undesired reaction pathways and enhance selectivity. core.ac.uk
Similarly, in copper-bis(oxazoline) systems , the C₂-symmetric BOX ligand chelates to the copper(I) ion, creating a chiral Lewis acid catalyst. nih.gov The stereochemical outcome is dictated by the specific geometry of the catalyst-substrate complex. X-ray crystallographic studies of these complexes reveal distorted square planar or square pyramidal geometries, which create well-defined quadrants of steric hindrance around the metal center, directing the approach of the reacting partners. nih.gov
Catalyst-substrate interactions can also be engineered to enhance selectivity. In one study, porphyrin-based metal-organic frameworks (MOFs) were used as nanoreactors for cyclopropanation. rsc.org The confinement of the catalytic reaction within the MOF pores led to a significant enhancement in diastereoselectivity, exclusively yielding the trans isomer. This effect was attributed to specific coordination of the substrate to the MOF framework, pre-organizing it for a selective reaction pathway that is not favored in a homogeneous solution. rsc.org These examples highlight that controlling the intricate network of interactions between the chiral catalyst and the substrates is the key to achieving high levels of stereochemical control in reaction design.
Intramolecular Transformations and Rearrangements Involving the Cyclopropane Ring
Detailed research into the intramolecular reactions of this compound has revealed a propensity for ring-opening and rearrangement under specific conditions, primarily through pathways involving radical and cationic species. The high ring strain of the cyclopropane moiety, combined with the electronic effects of the substituents, dictates the course of these transformations.
Radical-Mediated Pathways
The generation of a 1-(trifluoromethyl)cyclopropyl radical from this compound is a key step in initiating intramolecular events. This radical species can be formed under photoredox catalysis conditions. For instance, the use of a suitable photocatalyst can facilitate a single-electron transfer to the C-Br bond, leading to its cleavage and the formation of the desired radical intermediate.
Once formed, the 1-(trifluoromethyl)cyclopropyl radical can undergo a variety of fates. While intermolecular reactions are common, the potential for intramolecular rearrangements exists, particularly if a suitable radical acceptor is present within the molecule. Research in related systems has shown that cyclopropylcarbinyl radicals can undergo rapid ring-opening to form homoallylic radicals. In the context of a substituted this compound, this could lead to the formation of a rearranged acyclic product.
A study on the photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters provides analogous insights into the types of radical intermediates that can be formed and their subsequent cyclization pathways. rsc.org While not directly involving this compound, this work demonstrates the feasibility of generating radical intermediates from α-bromo compounds and their participation in intramolecular ring formations.
Cationic Rearrangements
The formation of a 1-(trifluoromethyl)cyclopropyl cation from this compound, typically facilitated by a Lewis acid, opens another avenue for intramolecular rearrangements. The high energy of this carbocation, due to the destabilizing effect of the adjacent electron-withdrawing trifluoromethyl group, makes it highly susceptible to rearrangements that can alleviate this electronic strain.
Nature-inspired catalytic asymmetric rearrangements of cyclopropylcarbinyl cations have been explored, demonstrating that these intermediates can undergo ring-opening to form homoallylic cations. nih.gov This process is driven by the release of ring strain. In the case of the 1-(trifluoromethyl)cyclopropyl cation, a similar ring-opening would lead to a trifluoromethyl-substituted homoallylic cation, which could then be trapped by a nucleophile.
The table below summarizes the potential intramolecular transformations and the key intermediates involved.
| Transformation Type | Initiator | Key Intermediate | Potential Product Type |
| Radical Rearrangement | Photoredox Catalyst | 1-(Trifluoromethyl)cyclopropyl radical | Rearranged acyclic radical, potentially leading to unsaturated compounds after further reaction. |
| Cationic Rearrangement | Lewis Acid | 1-(Trifluoromethyl)cyclopropyl cation | Ring-opened homoallylic cation, leading to functionalized acyclic products upon nucleophilic trapping. |
Further investigations into the specific conditions required to promote these intramolecular transformations and the full characterization of the resulting products are necessary to completely elucidate the reaction pathways of this compound. The interplay between the strained cyclopropane ring and the electronic nature of its substituents continues to be a rich area for mechanistic exploration.
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis and Bonding Properties of the Cyclopropane (B1198618) Ring
The cyclopropane ring's unique electronic structure is a primary determinant of its chemical properties. Unlike typical alkanes with sp³ hybridized carbons and bond angles of 109.5°, the carbon atoms in a cyclopropane ring are forced into a triangular geometry with C-C-C bond angles of 60°. This severe deviation results in significant angle strain and torsional strain, as the C-H bonds on adjacent carbons are eclipsed.
| Property | Propane (Typical Alkane) | Cyclopropane |
|---|---|---|
| C-C-C Bond Angle | ~109.5° | 60° |
| C-C Bond Energy | ~370 kJ/mol | ~255 kJ/mol |
| Total Ring Strain | N/A | ~115 kJ/mol (27.5 kcal/mol) |
| Bond Type | Standard σ-bonds | Bent σ-bonds |
Prediction of Reactivity and Selectivity in Synthetic Pathways
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of 1-Bromo-1-(trifluoromethyl)cyclopropane in various synthetic pathways. The presence of electron-accepting groups can render cyclopropanes into potent σ-electrophiles, making them susceptible to polar, ring-opening reactions with nucleophiles.
Theoretical models can calculate various electronic parameters to predict chemical behavior. For instance, analysis of global and local electrophilicity indices can explain the role of the trifluoromethyl group in the molecule's reactivity. By mapping potential energy surfaces for different reaction coordinates, chemists can predict which pathways are energetically favorable. These calculations can determine the regioselectivity (which atom is attacked) and stereoselectivity (the 3D orientation of the attack) of a reaction. For example, in a nucleophilic ring-opening, calculations can predict whether the nucleophile will attack the carbon bearing the substituents or an adjacent carbon, and what the stereochemical outcome will be. The pathway with the lowest activation energy barrier is predicted to be the major reaction channel.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Nucleophilic attack at C1, breaking C1-C2 bond | 15.2 | Major Product |
| Pathway B | Nucleophilic attack at C2, breaking C1-C2 bond | 22.5 | Minor Product |
| Pathway C | SN2 displacement of Bromine | 28.1 | Negligible |
Mechanistic Modeling of Transition States and Intermediates
A detailed understanding of a chemical reaction requires identifying all relevant intermediates and elementary reaction steps. Mechanistic modeling provides an atomistic view of the reaction pathway, connecting reactants to products via transition states and any stable intermediates. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.
For reactions involving this compound, computational chemists can model the geometric structures of reactants, transition states, and products. Vibrational analysis is performed to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of these stationary points, a potential energy profile for the entire reaction can be constructed. This profile reveals the reaction's enthalpy and the energy barriers for each step, allowing for a comprehensive understanding of the mechanism. Such models are crucial for rationalizing observed product distributions or predicting the feasibility of a proposed synthetic route.
Conformational Analysis and Stereoelectronic Effects of Trifluoromethyl and Bromo Substituents
While the cyclopropane ring itself is rigid, the substituents attached to it can rotate around the C-C single bond. Conformational analysis involves identifying the different spatial arrangements of these substituents (conformers) and determining their relative stabilities. For this compound, this analysis focuses on the rotation of the trifluoromethyl group.
Computational methods can be used to perform a systematic scan of the rotational potential energy surface to locate energy minima corresponding to stable conformers. The stability of these conformers is governed by stereoelectronic effects, which are interactions involving the spatial arrangement of orbitals. The highly electronegative fluorine and bromine atoms influence the molecule's conformational preferences. Interactions such as hyperconjugation (the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital) and dipole-dipole interactions between the C-F and C-Br bonds play a critical role in determining the lowest energy conformation. Understanding these effects is essential for predicting the molecule's ground-state geometry and its influence on reactivity.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of 1-bromo-1-(trifluoromethyl)cyclopropane. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis, providing a detailed map of the molecule's connectivity and environment.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation
A combined approach using ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the complete structural assignment of this compound. Each nucleus provides unique and complementary information.
The ¹H NMR spectrum reveals the signals for the cyclopropyl (B3062369) protons. These protons are diastereotopic, meaning they are in chemically non-equivalent environments, which results in complex splitting patterns. In a typical spectrum, the methylene (B1212753) protons on the cyclopropane (B1198618) ring appear as multiplets in the range of δ 1.29-1.63 ppm.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The trifluoromethyl group's carbon atom exhibits a characteristic quartet due to coupling with the three fluorine atoms, appearing at approximately δ 124.6 ppm with a large coupling constant (J) of around 277.1 Hz. The quaternary carbon atom attached to both the bromine and the trifluoromethyl group is also observed as a quartet, but with a smaller coupling constant of about 36.3 Hz, at a chemical shift of δ 35.8 ppm. The methylene carbons of the cyclopropane ring show a signal around δ 17.1 ppm, which is also a quartet due to coupling with the trifluoromethyl group (J ≈ 3.6 Hz).
The ¹⁹F NMR spectrum is often the simplest and most informative for fluorinated compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group give rise to a sharp singlet at approximately δ -67.7 ppm. The absence of coupling in the ¹⁹F spectrum indicates no other fluorine atoms are nearby.
Table 1: Multi-Nuclear NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 1.63–1.57 | m | - | Cyclopropyl CH₂ |
| ¹H | 1.34–1.29 | m | - | Cyclopropyl CH₂ |
| ¹³C | 124.6 | q | 277.1 | -CF₃ |
| ¹³C | 35.8 | q | 36.3 | -C(Br)CF₃ |
| ¹³C | 17.1 | q | 3.6 | -CH₂- |
| ¹⁹F | -67.7 | s | - | -CF₃ |
Advanced NMR Techniques for Stereochemical Elucidation
While standard NMR is sufficient for the structural confirmation of the achiral starting material, advanced 2D NMR techniques become indispensable for determining the stereochemistry of products derived from it. In reactions where this compound is used to introduce a trifluoromethylcyclopropyl group, new stereocenters can be created. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for establishing the relative configuration of these products. A NOESY experiment can reveal through-space correlations between protons, allowing for the determination of which substituents are on the same face of a molecule. For example, the relative stereochemistry of key spiro[cyclopropane-1,3'-indolin]-2'-ones has been determined using the ¹H-¹H NOESY technique. researchgate.net
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification
Mass spectrometry is a powerful tool for monitoring the progress of reactions involving this compound and for confirming the identity of the resulting products. Online mass spectrometry techniques allow for the direct analysis of chemical reactions in real-time. nih.gov This can be particularly useful for tracking the consumption of this compound and the formation of intermediates and the final product. The ability of MS to characterize product and impurity formation in a single experiment is key to its utility in process optimization. nih.gov
Different ionization techniques can be employed. For instance, electrospray ionization (ESI) is a soft ionization method that can often detect the molecular ion of the product, providing a clear confirmation of its molecular weight. In a reaction mixture, mass spectrometry can identify the major components, monitor the progress of the reaction, and confirm the formation of the desired products.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. acs.org While this compound itself is a liquid at room temperature, its derivatives, particularly those resulting from stereoselective reactions, may be crystalline.
If a reaction involving this compound yields a chiral, enantiomerically enriched product that can be crystallized, single-crystal X-ray diffraction can unambiguously determine its structure. acs.org This technique provides precise bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. For chiral molecules, specialized methods in X-ray crystallography can be used to determine the absolute stereochemistry, providing a definitive assignment of the (R) or (S) configuration at each stereocenter. This has been successfully applied to confirm the absolute configuration of various trifluoromethyl-substituted cyclopropanes.
Future Research Directions and Methodological Advancements
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of trifluoromethyl-substituted cyclopropanes has been significantly advanced by the use of metal catalysts, particularly those based on rhodium and copper. nih.govorganic-chemistry.orgnih.gov Future research will likely focus on designing next-generation catalysts that offer superior performance in terms of yield, stereoselectivity, and substrate scope.
Rhodium(II) catalysts have proven highly effective in asymmetric cyclopropenation reactions, yielding trifluoromethyl cyclopropenes with high enantioselectivity. nih.govnih.gov For instance, commercially available chiral Rh(II) complexes can promote cyclopropenation with up to 98% yield and 99:1 enantiomeric ratio (e.r.). nih.gov Similarly, adamantylglycine-derived dirhodium complexes have been used for the enantioselective cyclopropanation of alkenes, achieving high diastereoselectivity (>94%) and enantioselectivity (88–98%). organic-chemistry.org Another efficient catalytic system involves Ru(II)–Pheox catalysts for asymmetric cyclopropanation, which demonstrate excellent diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 96% ee). researchgate.net
Copper-catalyzed reactions represent a more economical approach. nih.govacs.org Copper(I) iodide, an inexpensive catalyst, has been successfully used in cyclopropanation reactions with various alkenes under mild conditions. nih.govresearchgate.net Enantioselective copper-catalyzed cyclopropanation of alkenyl boronates with trifluorodiazoethane has also been developed, providing access to versatile cyclopropylboronates with high stereocontrol. acs.org
Future work will aim to build upon these successes by:
Ligand Design: Developing novel chiral ligands for rhodium, copper, and ruthenium catalysts to further improve enantioselectivity and diastereoselectivity.
Catalyst Immobilization: Creating heterogeneous catalysts by immobilizing effective complexes on solid supports to facilitate catalyst recovery and reuse, enhancing process sustainability.
Expanding Catalyst Scope: Investigating catalysts based on other earth-abundant and non-precious metals to provide more cost-effective and environmentally friendly synthetic routes.
Interactive Table: Comparison of Catalytic Systems for Trifluoromethyl-Cyclopropane/ene Synthesis
| Catalyst System | Reaction Type | Substrates | Max. Yield (%) | Max. Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Chiral Rhodium(II) complexes | Asymmetric Cyclopropenation | Diazoalkanes, Alkynes | 98 | 99:1 e.r. | nih.gov |
| Rh₂(R-PTAD)₄ | Enantioselective Cyclopropanation | Diazoethanes, Alkenes | - | 98% ee | organic-chemistry.org |
| Ru(II)–Pheox | Asymmetric Cyclopropanation | Diazoethanes, Alkenes | High | 96% ee | researchgate.net |
| Copper(I) Iodide | Cyclopropanation | Diazo reagent, Styrenes | 74 | - | nih.gov |
Exploration of Unconventional Reaction Pathways and Conditions (e.g., Electrochemistry, Photochemistry)
Moving beyond traditional thermal reactions, the exploration of unconventional activation methods like photochemistry and electrochemistry offers new avenues for the synthesis and functionalization of trifluoromethyl-cyclopropanes. These methods can often proceed under mild conditions and access unique reactive intermediates.
Photochemistry, in particular, has emerged as a powerful tool. A recently developed protocol involves a bench-stable sulfonium (B1226848) salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, which releases the 1-(trifluoromethyl)cyclopropyl (TFCp) radical under mild photochemical conditions. acs.orgnih.gov This allows for the direct incorporation of the TFCp group into (hetero)arenes and silyl (B83357) enol ethers with broad substrate scope and high functional group compatibility. nih.gov The proposed mechanism involves a single-electron transfer (SET) reduction of the sulfonium salt by a photocatalyst to generate the key TFCp radical intermediate. acs.orgnih.gov This approach represents a significant step forward in C-H functionalization for installing this valuable moiety. nih.gov
Future research in this area could involve:
Expanding Photochemical Reagents: Developing new photo-active precursors for the 1-bromo-1-(trifluoromethyl)cyclopropyl radical or related synthons.
Visible-Light Catalysis: Designing new photocatalysts that operate efficiently under visible light, making the processes more energy-efficient and sustainable.
Electrochemical Synthesis: Investigating the electrochemical generation of trifluoromethylcyclopropyl radicals or carbenes from precursors like 1-Bromo-1-(trifluoromethyl)cyclopropane. Electrochemical methods offer precise control over reaction potentials and can avoid the use of chemical redox agents.
Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization
The complexity of chemical reactions presents a significant challenge for discovery and optimization. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape by providing powerful tools for navigating vast reaction spaces and predicting outcomes. numberanalytics.com
For the synthesis of compounds like this compound, AI can be applied in several ways:
Reaction Condition Optimization: ML algorithms can analyze large datasets from high-throughput experiments to identify the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, significantly accelerating process development and improving yields. technologynetworks.com For example, AI-driven platforms have successfully optimized conditions for complex carbon-carbon bond-forming reactions, doubling the average yield. technologynetworks.com
Reaction Prediction: By training on vast databases of known chemical reactions, ML models can predict the likely products of new, untested reactant combinations. numberanalytics.comappliedclinicaltrialsonline.com This data-driven approach moves beyond traditional, rule-based systems and can uncover hidden relationships between reactants, reagents, and outcomes. appliedclinicaltrialsonline.comstanford.edu
Discovery of Novel Pathways: AI can guide the discovery of entirely new reactions. A machine-learning-guided workflow has been successfully used to predict and validate competent electrochemical reactions from a virtual library of tens of thousands of possibilities, with a high success rate. nih.gov This approach could be used to explore novel electrochemical or photochemical pathways for trifluoromethylcyclopropanation.
Future progress will depend on the generation of large, high-quality datasets from automated experimental platforms and the development of more sophisticated molecular representations and predictive algorithms. appliedclinicaltrialsonline.comnih.gov The integration of AI promises to make the discovery and optimization of complex chemical syntheses faster, more efficient, and more systematic.
Q & A
Q. Key considerations :
- Use low temperatures (-78°C to 0°C) to stabilize reactive intermediates.
- Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions.
How does the trifluoromethyl group influence the reactivity of this compound in substitution reactions?
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent bromine atom, facilitating nucleophilic substitution (SN2). For instance:
- Nucleophilic attack : Reaction with amines (e.g., NH₃) in THF yields 1-amino-1-(trifluoromethyl)cyclopropane. Kinetic studies show accelerated rates compared to non-fluorinated analogs due to increased ring strain and electronic effects .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving yields.
Methodological tip : Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group stability .
What mechanistic challenges arise during ring-opening reactions of this compound?
The cyclopropane ring’s strain and the trifluoromethyl group’s electronic effects lead to complex ring-opening pathways:
- Electrophilic ring-opening : In acidic conditions (e.g., H₂SO₄), the ring opens via protonation at the brominated carbon, forming allylic trifluoromethyl compounds.
- Radical pathways : Under UV light, homolytic cleavage of the C-Br bond generates radicals, which recombine to form polymeric byproducts.
Advanced analysis : Use DFT calculations to model transition states and predict regioselectivity. Studies suggest the trifluoromethyl group stabilizes partial positive charges during ring distortion .
How can stereochemical outcomes be controlled in enantioselective synthesis of this compound derivatives?
Chiral catalysts or auxiliaries are essential for enantioselective synthesis:
- Chiral ligands : Employ bisoxazoline-Cu(I) complexes to induce asymmetry during cyclopropanation of trifluoromethyl alkenes. Reported enantiomeric excess (ee) values reach 85% .
- Kinetic resolution : Use lipases or transition-metal catalysts to selectively react with one enantiomer.
Validation : Characterize stereochemistry via X-ray crystallography or chiral HPLC .
What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR provide structural insights. The cyclopropane ring protons appear as distinct multiplets (δ 1.5–2.5 ppm), while the trifluoromethyl group shows a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br’s 1:1 isotopic split).
- X-ray crystallography : Resolves bond angles and ring strain (e.g., cyclopropane C-C-C angles ~60°) .
What are the potential biological applications of this compound in medicinal chemistry?
While direct studies are limited, structurally similar trifluoromethylcyclopropanes show promise:
- Enzyme inhibition : The trifluoromethyl group mimics carbonyl moieties, enabling binding to proteases or kinases.
- Metabolic stability : Fluorination reduces oxidative metabolism, enhancing pharmacokinetic profiles.
Research strategy : Screen derivatives in vitro against cancer cell lines (e.g., MCF-7) and assess cytotoxicity (IC₅₀) .
What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Brominated compounds can cause skin/eye irritation .
- Ventilation : Work in fume hoods to avoid inhalation. OSHA recommends exposure limits <1 ppm for similar bromopropanes .
- Waste disposal : Neutralize with NaHCO₃ before disposal in halogenated waste containers .
Documentation : Maintain SDS sheets and conduct regular air monitoring in lab settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
